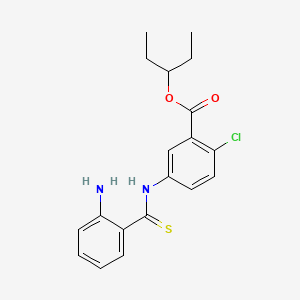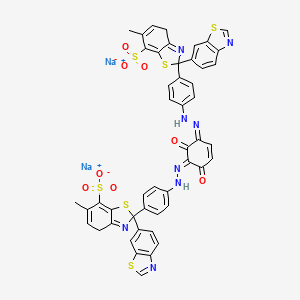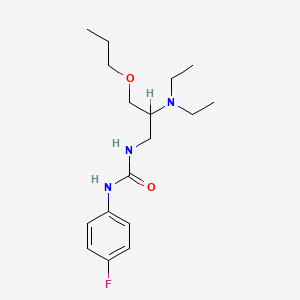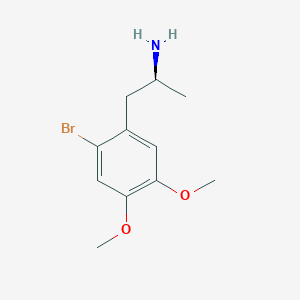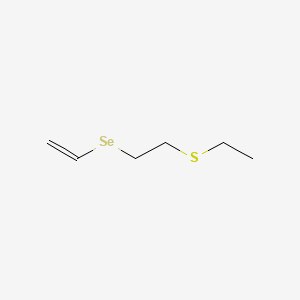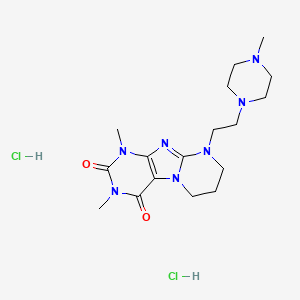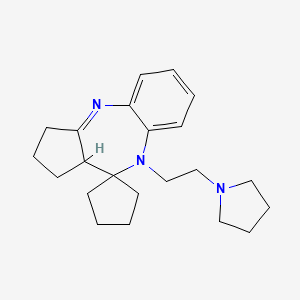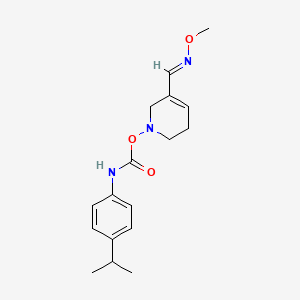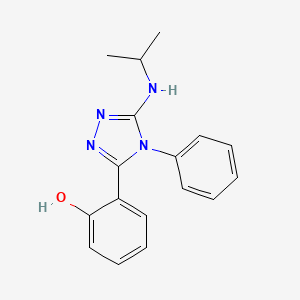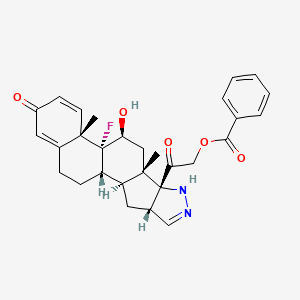
9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate is a synthetic steroidal compound. It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a pyrazole ring fused to the steroid backbone.
Méthodes De Préparation
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate involves multiple steps. Typically, the process starts with the preparation of the steroidal backbone, followed by the introduction of the fluorine atom and the pyrazole ring. The final step involves the esterification of the 21-hydroxyl group with benzoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Applications De Recherche Scientifique
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroidal structures.
Biology: Researchers investigate its potential as a ligand for steroid receptors.
Medicine: It is explored for its anti-inflammatory and immunosuppressive properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances its binding affinity and selectivity. The pyrazole ring contributes to its unique pharmacological profile by modulating the receptor’s activity. These interactions lead to various biological effects, including anti-inflammatory and immunosuppressive actions .
Comparaison Avec Des Composés Similaires
Compared to other steroidal compounds, 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate is unique due to its fluorine substitution and pyrazole ring. Similar compounds include:
Dexamethasone: A widely used anti-inflammatory steroid.
Betamethasone: Another potent anti-inflammatory agent.
Fluorometholone: A fluorinated steroid used in ophthalmology.
These compounds share some structural similarities but differ in their specific functional groups and pharmacological properties .
Propriétés
Numéro CAS |
72149-75-8 |
|---|---|
Formule moléculaire |
C29H31FN2O5 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] benzoate |
InChI |
InChI=1S/C29H31FN2O5/c1-26-11-10-20(33)12-18(26)8-9-21-22-13-19-15-31-32-29(19,27(22,2)14-23(34)28(21,26)30)24(35)16-37-25(36)17-6-4-3-5-7-17/h3-7,10-12,15,19,21-23,32,34H,8-9,13-14,16H2,1-2H3/t19-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
YWTIJHCSZXMGSE-SHDXIFLFSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=C[C@@]63C)F)O |
SMILES canonique |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=CC63C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



